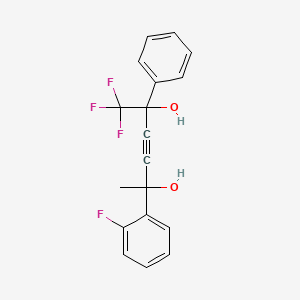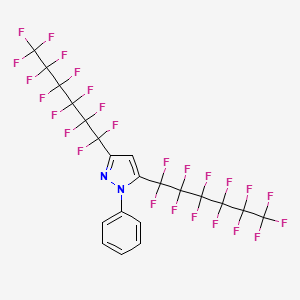
3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole
Übersicht
Beschreibung
3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole is a fluorinated organic compound known for its unique chemical properties. The presence of perfluorohexyl groups imparts significant hydrophobicity and chemical stability, making it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole typically involves the reaction of 3,5-dibromo-1-phenylpyrazole with perfluorohexyl iodide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through column chromatography or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the perfluorohexyl groups provide significant resistance to these reactions.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The perfluorohexyl groups enhance the compound’s ability to penetrate lipid membranes, making it effective in disrupting bacterial cell walls. Additionally, the pyrazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Known for its antimicrobial properties.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Used as a ligand in catalysis.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Employed in organic transformations.
Uniqueness
3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole stands out due to its longer perfluoroalkyl chains, which provide greater hydrophobicity and chemical stability compared to similar compounds with shorter chains. This makes it particularly useful in applications requiring extreme chemical resistance and stability.
Eigenschaften
IUPAC Name |
1-phenyl-3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H6F26N2/c22-10(23,12(26,27)14(30,31)16(34,35)18(38,39)20(42,43)44)8-6-9(49(48-8)7-4-2-1-3-5-7)11(24,25)13(28,29)15(32,33)17(36,37)19(40,41)21(45,46)47/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCNVIFJBJGTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H6F26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


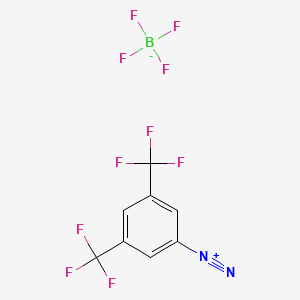
![Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate](/img/structure/B3040766.png)

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)

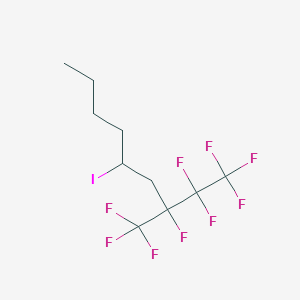


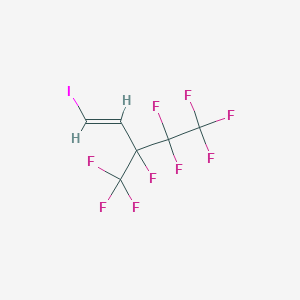
![8H-thieno[2,3-b]indole](/img/structure/B3040779.png)
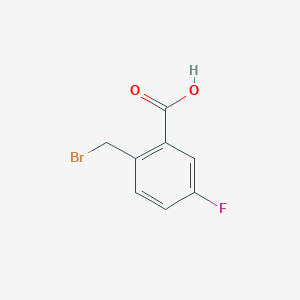
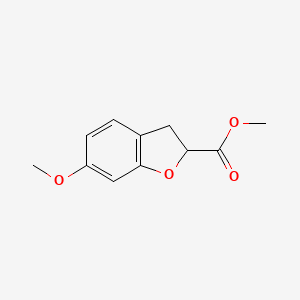
![4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B3040783.png)
